

Physicochemical Properties of 3-(4-Chlorophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Chlorophenyl)isoxazole

Cat. No.: B1353776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. A thorough understanding of the physicochemical properties of **3-(4-Chlorophenyl)isoxazole** is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a summary of the available physicochemical data for **3-(4-Chlorophenyl)isoxazole**, details common experimental protocols for their determination, and presents a workflow for solubility assessment.

Core Physicochemical Properties

Quantitative data for the physicochemical properties of **3-(4-Chlorophenyl)isoxazole** are limited in the public domain. The following table summarizes the available computational predictions and general observations. Experimental determination of these properties is highly recommended for any research and development program.

Property	Value	Source
Molecular Formula	C ₉ H ₆ CINO	ChemScene[1]
Molecular Weight	179.60 g/mol	ChemScene[1], Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
LogP (predicted)	2.995	ChemScene[1]
Topological Polar Surface Area (TPSA)	26.03 Å ²	ChemScene[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Aqueous Solubility	Data not available	

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to **3-(4-Chlorophenyl)isoxazole** and similar organic compounds.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered, dry **3-(4-Chlorophenyl)isoxazole** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., $< 2^{\circ}\text{C}$) is indicative of high purity.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior.

Methodology: Shake-Flask Method

- Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known concentration of **3-(4-Chlorophenyl)isoxazole** is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
- Partitioning: The prepared solution is mixed with an equal volume of the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively) in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pHs.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of **3-(4-Chlorophenyl)isoxazole** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, derivative plots or specialized software can be used to determine the equivalence point and pKa.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

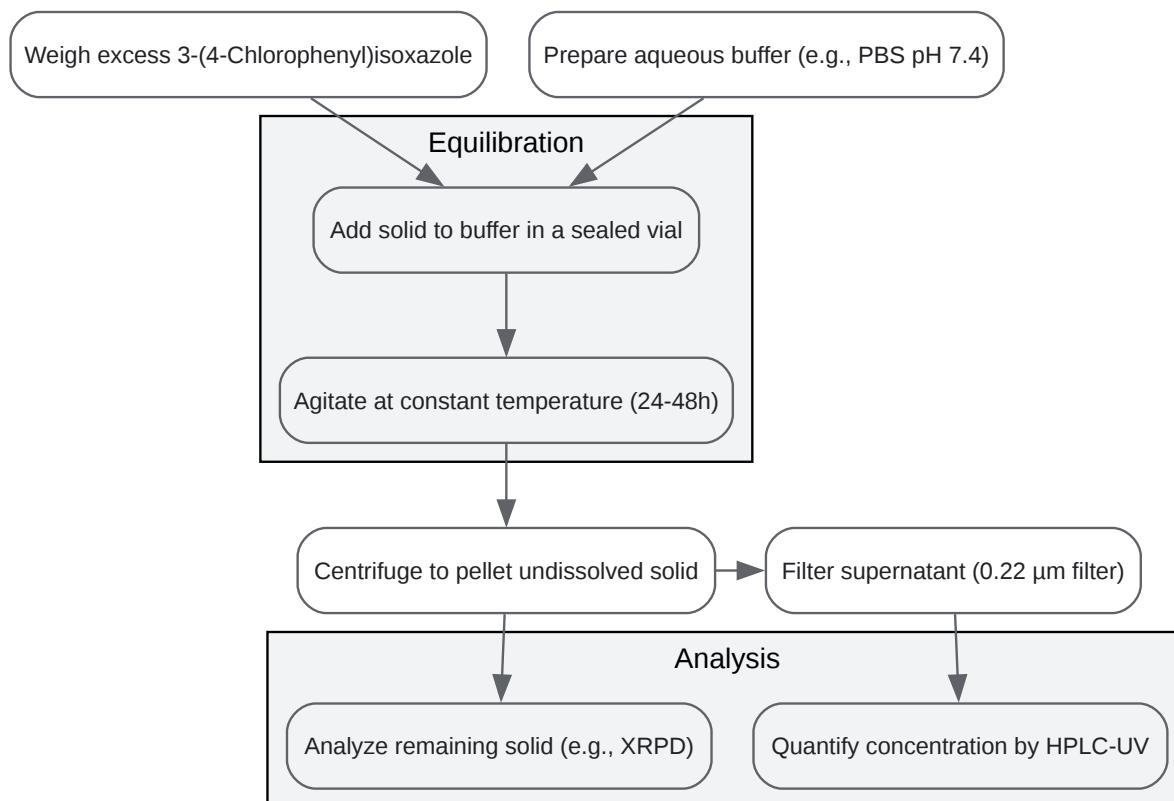
Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **3-(4-Chlorophenyl)isoxazole** is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Analysis: The concentration of **3-(4-Chlorophenyl)isoxazole** in the clear, saturated solution is quantified using a validated analytical method, such as HPLC-UV.

- Verification: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.

Workflow for Aqueous Solubility Determination

The following diagram illustrates the experimental workflow for determining the aqueous solubility of **3-(4-Chlorophenyl)isoxazole** using the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for shake-flask solubility determination.

Conclusion

This technical guide provides an overview of the known physicochemical properties of **3-(4-Chlorophenyl)isoxazole** and outlines standard experimental procedures for their determination. While some computational data are available, the lack of experimentally verified

values for key properties such as melting point, pKa, and aqueous solubility highlights a critical knowledge gap. For any drug development program involving this compound, rigorous experimental characterization of these properties is essential to build a comprehensive understanding of its behavior and to enable rational formulation design and pharmacokinetic modeling. The provided protocols offer a starting point for researchers to obtain these crucial data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physicochemical Properties of 3-(4-Chlorophenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353776#physicochemical-properties-of-3-4-chlorophenyl-isoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com